tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate is an organic compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,6-dimethylanilino)-2-oxoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- N-Boc-2-aminoacetaldehyde
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,6-dimethylanilino group, which imparts distinct chemical and biological properties.
Biological Activity
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate is an organic compound characterized by its complex structure and significant biological activity. With the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol, this compound is primarily studied for its potential applications in medicinal chemistry and enzymatic research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-(2,6-dimethylanilino)-2-oxoethyl chloride in the presence of a base like triethylamine. This process ensures high yield and purity, making it suitable for various applications in biological research.
Structure
The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-oxoethyl group substituted with a 2,6-dimethylaniline. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves binding to these molecular targets, thereby modulating their activity and influencing various biochemical pathways. The compound has shown promise as an enzyme inhibitor in several studies .
Enzyme Inhibition Studies
Recent research has highlighted the compound's role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been tested against various proteases and kinases, demonstrating significant inhibitory effects. The inhibition kinetics suggest that it may operate through competitive inhibition mechanisms, where it competes with substrate molecules for binding to the active site of the enzyme .
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro, particularly in breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Enzyme Inhibition : In a comparative study against known enzyme inhibitors, this compound exhibited comparable or superior potency against specific targets such as matrix metalloproteinases (MMPs). This suggests potential therapeutic applications in conditions characterized by excessive tissue remodeling .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds indicates that while many share common functional groups, the presence of the 2,6-dimethylanilino moiety in this compound imparts unique biological properties that enhance its efficacy as an enzyme inhibitor.
Compound Name | Structure | Biological Activity |
---|---|---|
tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate | Structure | Moderate enzyme inhibition |
tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate | Structure | Antitumor activity |
tert-butyl N-[4-(N,N-diethylamino)-3-methylphenyl]-N-methylcarbamate | Structure | Antimicrobial properties |
Properties
IUPAC Name |
tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNUIQQYGXSWLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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